Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a chemical compound with a complex structure that includes a thiophene ring, a sulfamoyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenyl and methoxyphenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling.
Sulfamoylation: The sulfamoyl group is introduced using reagents like sulfamoyl chloride under appropriate conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods would likely involve optimization of these steps to increase yield and reduce costs, potentially using continuous flow chemistry techniques.
Chemical Reactions Analysis
Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfamoyl group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of sulfamoyl-containing compounds with biological systems, including enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring and aromatic groups may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar compounds to Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate include other sulfamoyl-containing thiophenes and aromatic esters. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of a methoxyphenyl group and a sulfamoyl group, which may impart distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S2/c1-24-15-10-8-14(9-11-15)20-27(22,23)18-16(13-6-4-3-5-7-13)12-26-17(18)19(21)25-2/h3-12,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYIQIFCGPICDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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